SL651498

描述

属性

IUPAC Name |

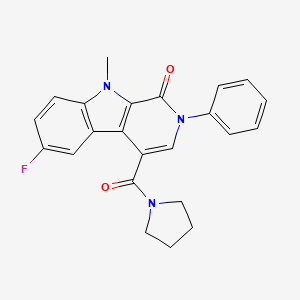

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWHWWDIFGNCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045803 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205881-86-3 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SL-651498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-651498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SL651498: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of SL651498, a novel pyridoindole derivative investigated for its anxioselective properties. It is intended for researchers and professionals in drug development and neuroscience.

Core Mechanism of Action

This compound is a subtype-selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike classical benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, this compound exhibits functional selectivity.[2][3] It acts as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors with α1 and α5 subunits.[1][2][4] This selectivity is thought to be the basis for its anxiolytic effects with a reduced side-effect profile.[5]

The binding of this compound to the benzodiazepine site on the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Signaling Pathway Diagram

Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and in-vivo efficacy of this compound.

Table 1: Binding Affinity (Ki) of this compound for Rat GABA-A Receptor Subtypes

| Receptor Subtype | Native Receptors Ki (nM) | Recombinant Receptors Ki (nM) |

| α1 | 6.8 | 17 (α1β2γ2) |

| α2 | 12.3 | 73 (α2β2γ2) |

| α3 | Not Determined | 80 (α3β2γ2) |

| α5 | 117 | 215 (α5β3γ2) |

Data sourced from Griebel et al., 2001.[4]

Table 2: In-Vivo Pharmacological Effects of this compound in Rodents

| Effect | Minimal Effective Dose (MED) - i.p. | Minimal Effective Dose (MED) - p.o. |

| Anxiolytic-like Activity | 1-10 mg/kg | 3-10 mg/kg |

| Muscle Weakness, Ataxia, or Sedation | ≥ 30 mg/kg | 30-100 mg/kg |

| Anticonvulsant Activity | Not Determined | Not Determined |

Data sourced from Griebel et al., 2003.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the cited literature, the following methodologies were employed.

Radioligand Binding Assays

These assays were used to determine the binding affinity of this compound to different GABA-A receptor subtypes. A general protocol involves:

-

Membrane Preparation: Homogenization of rat brain tissue (e.g., cortex, hippocampus) to isolate cell membranes containing GABA-A receptors.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]flunitrazepam) and varying concentrations of this compound.

-

Separation: Separation of bound and free radioligand by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Patch-Clamp Electrophysiology on Recombinant Receptors

This technique was used to assess the functional activity of this compound at specific GABA-A receptor subtypes. A general protocol involves:

-

Cell Culture: Culture of cells (e.g., HEK293) transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Electrophysiological Recording: Using the whole-cell patch-clamp technique to record the chloride currents evoked by the application of GABA in the presence and absence of this compound.

-

Data Analysis: Measurement of the potentiation of the GABA-evoked current by this compound to determine its efficacy (full or partial agonist).

Behavioral Models of Anxiety: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

SL651498: A Technical Guide to GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the γ-aminobutyric acid type A (GABAA) receptor subtype selectivity of the novel anxiolytic compound SL651498. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.

This compound, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, is a pyridoindole derivative that has demonstrated a unique profile of activity at various GABAA receptor subtypes.[1] This selectivity is believed to contribute to its anxiolytic effects with a reduced side-effect profile compared to classical benzodiazepines.[2]

Core Data Summary

The subtype selectivity of this compound has been characterized through extensive radioligand binding and functional assays. The following tables summarize the key quantitative data from studies on both native and recombinant rat GABAA receptors.

Table 1: Binding Affinity of this compound at Native Rat GABAA Receptor Subtypes

| Subunit Composition | Radioligand | Ki (nM) |

| α1-containing | [3H]flumazenil | 6.8[1][2][3] |

| α2-containing | [3H]flumazenil | 12.3[1][2][3] |

| α5-containing | [3H]flumazenil | 117[1][2][3] |

Table 2: Binding Affinity of this compound at Recombinant Rat GABAA Receptor Subtypes

| Subunit Composition | Radioligand | Ki (nM) |

| α1β2γ2 | [3H]flumazenil | 17[1][4] |

| α2β2γ2 | [3H]flumazenil | 73[1][4] |

| α3β2γ2 | [3H]flumazenil | 80[1][4] |

| α5β3γ2 | [3H]flumazenil | 215[1][4] |

Table 3: Functional Activity of this compound at Recombinant Rat GABAA Receptor Subtypes

| Subunit Composition | Functional Effect |

| α1 and α5 | Partial Agonist[1][2][3] |

| α2 and α3 | Full Agonist[1][2][3] |

Signaling and Experimental Visualizations

To further elucidate the mechanisms of action and experimental approaches, the following diagrams illustrate the relevant signaling pathways and workflows.

Caption: GABAA Receptor Signaling Pathway

Caption: Experimental Workflow for Subtype Selectivity

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Membrane Preparation:

-

HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a suitable radioligand (e.g., [3H]flumazenil) is incubated with the prepared cell membranes.

-

A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., diazepam).

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays (Electrophysiology)

Functional assays are used to determine the efficacy of a compound at a given receptor subtype (i.e., whether it acts as an agonist, antagonist, or inverse agonist, and its potency).

-

Cell Preparation:

-

Cells expressing the recombinant GABAA receptor subtypes of interest are cultured on coverslips suitable for electrophysiological recording.

-

-

Patch-Clamp Recording:

-

The whole-cell patch-clamp technique is employed to measure the chloride currents flowing through the GABAA receptor channels.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

-

The cell is voltage-clamped at a holding potential that allows for the measurement of inward chloride currents (e.g., -60 mV).

-

-

Drug Application:

-

A low concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline current.

-

Increasing concentrations of this compound are co-applied with GABA to determine the modulatory effect of the compound on the GABA-evoked current.

-

The potentiation of the GABA-induced current by this compound is measured.

-

-

Data Analysis:

-

The concentration-response curve for this compound is plotted, and the EC50 value (the concentration of this compound that produces 50% of its maximal effect) is determined.

-

The efficacy of this compound is determined by comparing its maximal effect to that of a standard full agonist (e.g., diazepam). A compound that produces a similar maximal effect is considered a full agonist, while one that produces a smaller maximal effect is a partial agonist.

-

Conclusion

This compound exhibits a distinct GABAA receptor subtype selectivity profile, characterized by high affinity and full agonism at α2 and α3-containing receptors, and lower affinity and partial agonism at α1 and α5-containing receptors.[1][2][3] This profile is thought to underlie its anxiolytic properties with a reduced incidence of sedation and ataxia, which are typically associated with non-selective benzodiazepines that strongly modulate α1-containing GABAA receptors.[5] The data presented in this guide provide a comprehensive overview for researchers seeking to understand and further investigate the therapeutic potential of subtype-selective GABAA receptor modulators.

References

- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a GABAA Receptor Agonist with Subtype‐Selective Efficacy, as a Potential Treatment for Generalized Anxiety Disorder and Muscle Spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SL651498: A GABA-A Receptor Subtype-Selective Anxiolytic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SL651498, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, is a novel pyridoindole derivative developed by Sanofi-Synthélabo. It emerged from a research program aimed at discovering subtype-selective agonists for the γ-aminobutyric acid type A (GABA-A) receptor with a potential application in the treatment of generalized anxiety disorder and muscle spasms.[1] This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, consolidating available quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a technical resource for the scientific community.

Introduction: The Rationale for Subtype-Selective GABA-A Receptor Modulation

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, are effective anxiolytics but are associated with a range of undesirable side effects, including sedation, ataxia, memory impairment, and the potential for tolerance and dependence. These side effects are largely attributed to their non-selective interaction with various GABA-A receptor subtypes, which are heteropentameric structures composed of different subunit combinations (e.g., α1, α2, α3, α5).

The development of this compound was driven by the hypothesis that selective modulation of specific GABA-A receptor subtypes could dissociate the anxiolytic effects from the sedative and other unwanted side effects of classical benzodiazepines.

Discovery and Chemical Synthesis

This compound was identified as a promising drug candidate from a dedicated research program focused on developing subtype-selective GABA-A receptor agonists.[1]

Chemical Synthesis

A method for the total synthesis of this compound has been developed, involving the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. These precursors are prepared through the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines. This synthetic route provides a viable pathway for the production of this compound and its analogues.

Below is a high-level schematic of the synthesis.

Caption: Synthetic pathway of this compound.

Mechanism of Action: Functional Selectivity for GABA-A Receptor Subtypes

This compound exhibits a distinct profile of interaction with different GABA-A receptor subtypes, demonstrating functional selectivity.

Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various GABA-A receptor subtypes. The compound displays high affinity for receptors containing α1 and α2 subunits, with weaker affinity for those containing the α5 subunit.[1]

Table 1: Binding Affinity (Ki) of this compound for Rat Native GABA-A Receptor Subtypes

| Receptor Subunit | Ki (nM) |

| α1 | 6.8 |

| α2 | 12.3 |

| α5 | 117 |

Data from Griebel et al. (2003).[1]

Table 2: Binding Affinity (Ki) of this compound for Recombinant Rat GABA-A Receptors

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | 17 |

| α2β2γ2 | 73 |

| α3β2γ2 | 80 |

| α5β3γ2 | 215 |

Data from Griebel et al. (2001).

Functional Activity

Electrophysiological studies have revealed that this compound acts as a full agonist at GABA-A receptors containing α2 and α3 subunits. In contrast, it behaves as a partial agonist at receptors expressing α1 and α5 subunits.[1] This functional selectivity is believed to be the cornerstone of its "anxioselective" profile. The full agonism at α2 and α3 subtypes is thought to mediate the anxiolytic and muscle relaxant effects, while the partial agonism at the α1 subtype may contribute to a reduced sedative and ataxic potential. The weaker activity at the α5 subtype is hypothesized to result in a lower propensity for cognitive impairment.

Caption: Functional selectivity of this compound.

Preclinical Pharmacology

A battery of preclinical studies in rodents and non-human primates has been conducted to characterize the pharmacological profile of this compound.

Anxiolytic-like Activity

This compound has consistently demonstrated anxiolytic-like effects in various animal models of anxiety.

Table 3: Anxiolytic-like Efficacy of this compound in Rodent Models

| Animal Model | Species | Minimal Effective Dose (MED) |

| Vogel Conflict Test | Rat | 1-10 mg/kg, i.p. |

| Elevated Plus-Maze | Rat/Mouse | 1-10 mg/kg, i.p. |

| Light/Dark Test | Rat/Mouse | 1-10 mg/kg, i.p. |

| Defense Test Battery | Rat/Mouse | 1-10 mg/kg, i.p. |

Data from Griebel et al. (2001, 2003).[1]

Side Effect Profile

A key aspect of the development of this compound was the assessment of its side effect profile in comparison to classical benzodiazepines.

Table 4: Sedative and Ataxic Potential of this compound

| Test | Species | Minimal Effective Dose (MED) for Side Effects |

| Muscle Weakness/Ataxia/Sedation | Rat/Mouse | ≥ 30 mg/kg, i.p. |

Data from Griebel et al. (2001).

These findings indicate a significant separation between the doses required for anxiolytic-like effects and those causing sedation or motor impairment. Furthermore, repeated administration of this compound (30 mg/kg, i.p., twice daily for 10 days) in mice did not lead to the development of tolerance to its anticonvulsant effects or physical dependence. This compound was also found to be much less active than diazepam in potentiating the depressant effects of ethanol.

Cognitive Effects

While specific data from cognitive tests like the Morris water maze for this compound is not publicly available, the compound was reported to be much less active than benzodiazepines in impairing cognitive processes in rodents, which is consistent with its lower affinity and efficacy at the α5-containing GABA-A receptors.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species and humans are not extensively reported in the available literature. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Clinical Development

Information regarding the clinical development of this compound is limited. Preliminary human trials suggested similar efficacy to lorazepam as an anxiolytic, but with minimal sedation or impairment of memory, motor skills, or cognitive function. However, the clinical development of this compound appears to have been discontinued by Sanofi-Synthélabo for reasons that have not been publicly disclosed.

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for the radioligand binding assays to determine the Ki values of this compound are not fully described in the available literature. Generally, such assays involve incubating cell membranes expressing the specific GABA-A receptor subtypes with a radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Behavioral Assays

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The animal is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the time spent in and entries into the open arms.

This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment. The animal is placed in the lit compartment, and the time spent in each compartment and the number of transitions between them are recorded over a specific duration. Anxiolytic drugs increase the time spent in the light compartment.

This is a conflict-based model of anxiety. Animals are typically water-deprived and then placed in a chamber where they can drink from a spout. After a certain number of licks, a mild electric shock is delivered through the spout. The number of shocks taken during a session is measured. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.

This test assesses a range of defensive behaviors in mice in response to a predator stimulus (e.g., a rat). The test measures behaviors such as flight, freezing, defensive threat and attack, and risk assessment. Anxiolytic drugs can modulate these defensive behaviors.

This test is used to assess motor coordination and balance, and to detect drug-induced ataxia. The animal is placed on a rotating rod, and the latency to fall off is measured. Compounds that cause motor impairment will reduce the time the animal can stay on the rod.

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a significant effort in the rational design of anxiolytic drugs with an improved side-effect profile. Its functional selectivity for α2 and α3-containing GABA-A receptors provided a strong preclinical rationale for its development. The available data demonstrates potent anxiolytic-like effects in animal models at doses significantly lower than those causing sedation or motor impairment. While the clinical development of this compound was halted, the compound remains an important pharmacological tool for understanding the distinct roles of GABA-A receptor subtypes in mediating anxiety and other neurological functions. Further disclosure of the preclinical pharmacokinetic and clinical trial data would be invaluable to the scientific community for a complete understanding of the discovery and development trajectory of this promising, yet ultimately discontinued, anxiolytic agent.

References

Unveiling SL651498: A Preclinical Anxiolytic Agent with a Nuanced Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: SL651498, a novel pyridoindole derivative, emerged from a dedicated research program aimed at discovering subtype-selective GABA-A receptor agonists for the treatment of generalized anxiety disorder.[1][2] Its unique pharmacological profile, characterized by functional selectivity for α2 and α3-containing GABA-A receptors, positioned it as a promising candidate with the potential for anxiolysis devoid of the pronounced side effects associated with classical benzodiazepines.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used in its evaluation. The guide also addresses the ultimate discontinuation of its clinical development, offering a comprehensive resource for researchers studying anxiety and GABA-A receptor modulation.

Core Mechanism of Action: Selective GABA-A Receptor Modulation

This compound exerts its effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its anxiolytic potential is attributed to its distinct affinity and efficacy profile across different GABA-A receptor subtypes.[1][2]

Signaling Pathway:

This compound acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABA-A receptor subtypes. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and a reduction in anxiety. The selectivity of this compound for α2 and α3 subunits is thought to mediate its anxiolytic effects, while its lower efficacy at α1 and α5 subunits was hypothesized to result in a reduced propensity for sedation, amnesia, and ataxia compared to non-selective benzodiazepines.[1][2]

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through extensive in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Efficacy of this compound

| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |

| Native Rat Receptors | ||

| α1 (from cerebellum) | 6.8[1][2] | Partial Agonist[1][2] |

| α2 (from spinal cord) | 12.3[1][2] | Full Agonist[1][2] |

| α5 (from hippocampus) | 117[1][2] | Partial Agonist[1][2] |

| Recombinant Rat Receptors | ||

| α1β2γ2 | 17[2] | Partial Agonist[2] |

| α2β2γ2 | 73[2] | Full Agonist[2] |

| α3β2γ2 | 80[2] | Full Agonist[2] |

| α5β3γ2 | 215[2] | Partial Agonist[2] |

Table 2: In Vivo Anxiolytic-Like Efficacy and Side-Effect Profile of this compound in Rodents

| Behavioral Test | Species | Minimal Effective Dose (MED) for Anxiolytic-Like Effect (mg/kg, i.p.) | Doses Inducing Side Effects (Sedation, Ataxia, Muscle Weakness) (mg/kg, i.p.) |

| Elevated Plus-Maze | Rat/Mouse | 1-10[1][2] | ≥ 30[1][2] |

| Light/Dark Test | Rat/Mouse | 1-10[1][2] | ≥ 30[1][2] |

| Vogel Conflict Test | Rat | 1-10[2] | ≥ 30[2] |

| Defense Test Battery | Rat | 1-10[2] | ≥ 30[2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.

-

Methodology:

-

Membrane Preparation: Brain regions enriched in specific GABA-A receptor subtypes (cerebellum for α1, spinal cord for α2, and hippocampus for α5) were dissected from adult male Sprague-Dawley rats. Tissues were homogenized in a Tris-HCl buffer and centrifuged to isolate the crude membrane fraction.

-

Binding Assay: Membranes were incubated with a radiolabeled ligand (e.g., [³H]flumazenil) and varying concentrations of this compound.

-

Detection: After incubation, the bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

-

Electrophysiological Recordings in Transfected Cells

-

Objective: To determine the functional efficacy of this compound at recombinant GABA-A receptor subtypes.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were transiently transfected with cDNAs encoding the desired combination of rat GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings were performed on transfected cells.

-

Drug Application: A low concentration of GABA was applied to the cell to elicit a baseline current. Subsequently, GABA was co-applied with varying concentrations of this compound.

-

Data Analysis: The potentiation of the GABA-induced current by this compound was measured. A full agonist was defined as a compound that produces a maximal potentiation similar to that of a reference full agonist (e.g., diazepam), while a partial agonist produces a submaximal potentiation.

-

Rodent Models of Anxiety

The anxiolytic-like effects of this compound were assessed using a battery of well-validated behavioral tests in rats and mice.

Elevated Plus-Maze (EPM) Test

-

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

Procedure:

-

Animals were administered this compound or vehicle intraperitoneally (i.p.) a set time before the test.

-

Each animal was placed in the center of the maze, facing an open arm.

-

Behavior was recorded for a 5-minute session.

-

The number of entries into and the time spent in the open and closed arms were scored.

-

Light/Dark Box Test

-

Principle: This test utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment.

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

-

Procedure:

-

Animals received an i.p. injection of this compound or vehicle.

-

Each animal was placed in the center of the light compartment.

-

The time spent in each compartment and the number of transitions between compartments were recorded for a 5-10 minute period.

-

Vogel Conflict Test

-

Principle: This is a conflict-based model where a motivated behavior (drinking by water-deprived rats) is suppressed by punishment (mild electric shock). Anxiolytic drugs increase the number of punished responses.

-

Apparatus: A testing chamber with a drinking spout connected to a shock generator.

-

Procedure:

-

Rats were water-deprived for 48 hours prior to the test.

-

Animals were administered this compound or vehicle i.p.

-

During the test session, every 20th lick at the drinking spout resulted in the delivery of a mild electric shock to the tongue.

-

The number of shocks received during a 3-minute session was recorded.

-

Discontinuation of Clinical Development

Despite the promising preclinical profile of this compound, its clinical development was discontinued. Reports indicate that this decision was due to the emergence of unexpected sedative and/or amnestic effects in human clinical trials.[3] This outcome highlights the significant translational challenges in anxiolytic drug development, where promising results in animal models do not always predict efficacy and safety in humans. The sedative and amnestic side effects, while less pronounced than those of classical benzodiazepines in preclinical models, were likely deemed unacceptable for a novel anxiolytic agent.

Conclusion

This compound remains a valuable research tool for understanding the role of specific GABA-A receptor subtypes in anxiety and related disorders. Its functional selectivity for α2 and α3 subunits provides a means to dissect the neurobiological circuits underlying anxiolysis. The comprehensive preclinical data, from in vitro binding and efficacy studies to in vivo behavioral pharmacology, offer a solid foundation for further investigation. However, the discontinuation of its clinical development due to sedative and amnestic side effects serves as a critical reminder of the complexities of translating preclinical findings to the clinical setting. Future research in this area will need to focus on developing compounds with even greater subtype selectivity and a more favorable therapeutic window to overcome the hurdles that have historically challenged the development of novel anxiolytics.

References

The Role of GABAA Receptor α2 and α3 Subunits in Anxiety: A Technical Guide for Drug Development

Executive Summary: The development of anxiolytic medications with improved side-effect profiles remains a significant challenge in psychopharmacology. Classical benzodiazepines, while effective, are limited by sedation, cognitive impairment, and abuse liability, effects largely attributed to their non-selective action across γ-aminobutyric acid type A (GABA-A) receptor subtypes. A substantial body of preclinical and emerging clinical evidence has identified the GABA-A receptors containing α2 and α3 subunits as the primary mediators of anxiolysis. This guide provides a detailed examination of the genetic and pharmacological data supporting the α2 and α3 subunits as key targets for novel, non-sedating anxiolytics. It consolidates quantitative data on subtype-selective compounds, details critical experimental protocols for assessing anxiolytic-like activity, and visualizes the underlying pathways and experimental workflows to support advanced research and development in this domain.

Introduction: The GABAergic System and Anxiety

The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system, playing a pivotal role in regulating neuronal excitability and maintaining the balance between excitation and inhibition.[1] GABA-A receptors, a class of ligand-gated ion channels, are central to this function.[2][3] These receptors are pentameric structures assembled from a variety of subunits (α1–6, β1–3, γ1–3, δ, etc.), with the most common formation in the brain being two α, two β, and one γ subunit.[1][2] This subunit diversity gives rise to a wide array of receptor subtypes with distinct physiological and pharmacological properties.[2]

Classical benzodiazepines (BZDs) exert their therapeutic effects—anxiolytic, sedative, anticonvulsant, and myorelaxant—by binding to the interface between an α and a γ subunit, thereby allosterically potentiating the effect of GABA.[4][5] However, BZDs bind non-selectively to receptors containing α1, α2, α3, or α5 subunits, leading to a broad range of effects, not all of which are desirable.[6][7][8]

The α-Subunit Hypothesis of Benzodiazepine Action

A paradigm shift in the development of anxiolytics was spurred by the "subunit hypothesis," which dissects the distinct behavioral effects of benzodiazepines and attributes them to specific α-subunits.[9] This framework, supported by extensive research using genetically modified mice and subtype-selective pharmacological tools, posits the following functional segregation:

-

α1 Subunit: Primarily mediates the sedative, amnesic, and partially the anticonvulsant effects of BZDs.[5][8][10]

-

α2 and α3 Subunits: Primarily mediate the anxiolytic and myorelaxant effects.[4][10][11]

-

α5 Subunit: Primarily involved in learning and memory processes.[11]

This hypothesis provides a clear rationale for designing subtype-selective modulators that target α2 and/or α3 subunits to achieve anxiolysis without the sedative liability associated with α1 activity.[4][6][7]

Evidence from Genetic Models

The most compelling evidence for the role of α2/α3 subunits in anxiety comes from studies of "knock-in" mice. In these models, a single amino acid (histidine) in the benzodiazepine binding site of a specific α subunit is mutated to arginine (e.g., α2(H101R)), rendering that particular subunit insensitive to diazepam without altering the receptor's response to GABA.[5][12]

Studies using these mice have conclusively demonstrated that the anxiolytic effects of diazepam are lost in mice with diazepam-insensitive α2 subunits (α2(H101R)), but are fully retained in mice with insensitive α1, α3, or α5 subunits.[12] This indicates that α2-containing GABA-A receptors are necessary for the anxiolytic-like action of diazepam.[12] However, further studies with compounds like L-838,417, which have agonist properties at α2, α3, and α5 receptors, showed anxiolytic-like activity even in α2(H101R) mice, suggesting that α3-containing receptors also contribute to anxiolysis and can mediate this effect in the absence of α2 modulation.[13][14][15]

Table 1: Anxiolytic Effects of Diazepam in α-Subunit Point-Mutant Mice

| Mouse Model | Mutation | Diazepam Anxiolytic Effect in EPM / LDB | Key Finding | Reference |

|---|---|---|---|---|

| α1(H101R) | α1 subunit insensitive to diazepam | Retained | α1 is not necessary for anxiolysis. | [12] |

| α2(H101R) | α2 subunit insensitive to diazepam | Lost | α2 is critical for diazepam's anxiolytic effect. | [12] |

| α3(H126R) | α3 subunit insensitive to diazepam | Retained | α3 is not essential for diazepam's primary anxiolytic effect, but may play a contributing role. | [12][15] |

| α5(H105R) | α5 subunit insensitive to diazepam | Retained | α5 is not involved in anxiolysis. |[12] |

Evidence from Pharmacological Studies

The development of subtype-selective compounds has provided pharmacological validation for the genetic findings. These molecules are designed to preferentially modulate α2 and/or α3 subunits while having low or no efficacy at the α1 subunit. Several such compounds have demonstrated anxiolytic-like effects without sedation in preclinical models.[6][7]

For example, compounds like TPA023 and L-838,417, which are partial agonists at α2/α3/α5 subunits with no efficacy at α1, have shown clear anxiolytic profiles in rodents and primates.[6][7][11] More recently, KRM-II-81, a selective potentiator of α2/α3-containing receptors, has demonstrated anxiolytic and antinociceptive effects with reduced motor side effects.[16] The compound TP003, initially described as an α3-selective agonist, also produced robust anxiolytic-like effects, further supporting a role for the α3 subtype in anxiety modulation.[17][18]

Table 2: In Vitro Binding Affinity (Ki, nM) and Efficacy of Key Subtype-Selective Ligands

| Compound | α1 | α2 | α3 | α5 | Classification | Reference |

|---|---|---|---|---|---|---|

| Diazepam | 1.7 | 1.1 | 1.1 | 4.1 | Non-selective Full Agonist | [17] |

| TPA023 | 19 (low efficacy) | 0.61 | 0.52 | 1.1 | α2/α3/α5 Partial Agonist | [6][7] |

| L-838,417 | 25 (no efficacy) | 0.78 | 0.65 | 0.43 | α2/α3/α5 Partial Agonist | [11][13] |

| TP003 | 14 | 5.0 | 0.49 | 12 | α3-Selective Agonist | [17] |

| KRM-II-81 | Low Efficacy | High Efficacy | High Efficacy | N/A | α2/α3-Selective PAM | [16] |

| BAER-101 (AZD7325) | Low Efficacy | High Efficacy | High Efficacy | Low Efficacy | α2/α3-Selective Modulator |[3][9][19] |

Note: Efficacy is often expressed as % potentiation of GABA response relative to a full agonist like diazepam. Exact values vary between studies.

Signaling Pathway and Mechanism of Action

GABA-A receptors are chloride ion channels. The binding of GABA to its site (at the α/β subunit interface) opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[5] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing neuronal inhibition. Benzodiazepine site agonists bind to a distinct allosteric site (at the α/γ interface) and increase the frequency of channel opening induced by GABA, thereby enhancing the inhibitory signal.[5] α2/α3-selective modulators achieve this enhancement specifically at receptor subtypes containing these subunits.

Key Experimental Protocols in Anxiolytic Research

The evaluation of novel anxiolytic compounds relies on a battery of validated behavioral tests in rodents. The following are detailed protocols for three core assays.

Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[20] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

Methodology:

-

Apparatus: A plus-shaped maze elevated (e.g., 50 cm) from the floor, consisting of two open arms and two enclosed arms (e.g., 50 cm long x 10 cm wide, with 40 cm high walls for enclosed arms). The maze is typically made of a non-reflective material and situated in a dimly lit room.[20][21]

-

Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm.[20] Its behavior is recorded for a 5-minute period, typically by an overhead video camera linked to tracking software.

-

Parameters Measured:

-

Interpretation: A significant increase in the percentage of time and/or entries in the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is also based on the conflict between exploration and aversion, in this case, the aversion of rodents to brightly illuminated areas.[22] Anxiolytics increase the time spent in the light compartment.

Methodology:

-

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.[23] The compartments are connected by a small opening in the dividing wall.[23]

-

Acclimation: Animals are habituated to the testing room before the test.

-

Procedure: An animal is typically placed in the dark compartment to start the test. Its movement between the two compartments is recorded for a 5- to 10-minute period.[22][24]

-

Parameters Measured:

-

Primary anxiety measure: Time spent in the light compartment.

-

Secondary measures: Latency to first enter the light compartment, number of transitions between compartments.

-

-

Interpretation: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.

Conditioned Emotional Response (CER) / Fear Conditioning

This paradigm assesses anxiety in a conditioned context, modeling aspects of learned fear relevant to anxiety disorders like PTSD.[13] It involves pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.

Methodology:

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering the US, a speaker for the CS, and often a lever for an operant task.

-

Training (Operant Phase): Animals may first be trained to perform a task, such as pressing a lever for a food reward on a variable interval schedule.[13][14]

-

Conditioning Phase: The CS (tone) is presented, co-terminating with the US (footshock). This pairing occurs several times.[25][26]

-

Testing Phase: After conditioning, the animal is returned to the chamber and the operant task. The CS is presented without the US. Fear is measured as the suppression of the operant behavior (e.g., lever pressing) during the CS presentation.[13]

-

Parameters Measured: A "suppression ratio" is calculated, where a ratio of 0 indicates complete suppression (high fear/anxiety) and a ratio of 0.5 indicates no suppression.

-

Interpretation: Anxiolytic drugs reduce the suppression of behavior during the CS, resulting in a higher suppression ratio.[13][14] This demonstrates a reduction in conditioned fear.

Clinical Translation and Future Directions

The preclinical success of α2/α3-selective modulators has prompted clinical investigations.[6][7] Compounds such as TPA023, MRK-409, and AZD7325 (BAER-101) have progressed to human trials.[6][7][9] While some trials were halted for reasons unrelated to efficacy (e.g., preclinical toxicity), the available data from incomplete studies have shown anxiolytic-like signals in patients with Generalized Anxiety Disorder.[7] These studies have validated that the pharmacological profile of α2/α3-selective modulators is distinct from classical benzodiazepines, notably with a significant reduction in sedation at clinically relevant receptor occupancy levels.[7][9]

The ongoing challenge is to optimize the pharmacokinetic and pharmacodynamic properties of these molecules to achieve robust efficacy with a wide therapeutic window. Future research will likely focus on:

-

Fine-tuning the degree of partial agonism at α2 and α3 subunits.

-

Exploring the potential of compounds with differential efficacy at α2 versus α3 subunits.

-

Identifying biomarkers, such as changes in saccadic peak velocity or specific EEG signatures, to predict clinical anxiolytic effects.[5][9]

Conclusion

The distinction between the anxiolytic effects mediated by GABAA receptor α2 and α3 subunits and the sedative effects mediated by the α1 subunit is one of the most well-supported concepts in modern psychopharmacology. Evidence from genetic mouse models and subtype-selective pharmacological agents has robustly confirmed this hypothesis. This body of research provides a clear and compelling rationale for the continued development of α2/α3-selective positive allosteric modulators as a new generation of anxiolytic drugs. By targeting the specific receptor subtypes responsible for therapeutic action, it is possible to develop medications that effectively treat anxiety disorders without the burdensome side effects that limit the utility of current treatments, offering a significant advancement in patient care.

References

- 1. What's the latest update on the ongoing clinical trials related to GABAA? [synapse.patsnap.com]

- 2. Altered GABA transmission in a mouse model of increased trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psicothema.com [psicothema.com]

- 11. pnas.org [pnas.org]

- 12. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Both alpha2 and alpha3 GABAA receptor subtypes mediate the anxiolytic properties of benzodiazepine site ligands in the conditioned emotional response paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Item - Both alpha 2 and alpha 3 GABA(A) receptor subtypes mediate the anxiolytic properties of benzodiazepine site ligands in the conditioned emotional response paradigm - University of Sussex - Figshare [sussex.figshare.com]

- 15. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. dc.uthsc.edu [dc.uthsc.edu]

- 19. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of α1-GABAA receptors in the serotonergic dorsal raphe nucleus in models of opioid reward, anxiety, and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Training-induced changes in the expression of GABAA-associated genes in the amygdala after the acquisition and extinction of Pavlovian fear - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

SL651498: A Subtype-Selective GABA-A Receptor Agonist for Epilepsy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SL651498 is a nonbenzodiazepine anxiolytic and anticonvulsant compound with a pyridoindole structure, chemically related to β-carboline derivatives.[1] It functions as a subtype-selective agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This selectivity provides a valuable tool for dissecting the roles of different GABA-A receptor subtypes in seizure generation and propagation, offering a potential avenue for the development of novel antiepileptic drugs (AEDs) with improved side-effect profiles. This guide provides a comprehensive overview of this compound's pharmacological properties, preclinical efficacy data in relevant models, and detailed experimental protocols for its use as a research tool in epilepsy.

Core Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of GABA. Its distinct pharmacological profile stems from its differential affinity and efficacy at various GABA-A receptor α subtypes.[2][3]

Key Features of this compound's Interaction with GABA-A Receptors:

-

Full Agonist at α2 and α3 Subtypes: this compound demonstrates full agonistic activity at GABA-A receptors containing the α2 and α3 subunits.[2][3] These subtypes are predominantly expressed in limbic areas of the brain, which are critically involved in the regulation of anxiety and emotional behavior, as well as in seizure networks.

-

Partial Agonist at α1 and α5 Subtypes: In contrast, it acts as a partial agonist at receptors containing the α1 and α5 subunits.[2][3] The α1 subtype is widely distributed and associated with the sedative and ataxic effects of classical benzodiazepines, while the α5 subtype is implicated in learning and memory processes.[1]

-

Anxioselective Profile: This subtype selectivity is believed to underlie its "anxioselective" profile, producing anxiolytic-like effects with a reduced propensity for sedation, ataxia, and cognitive impairment compared to non-selective benzodiazepines.[3][4]

The signaling pathway of this compound at the GABA-A receptor is depicted below:

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity (Ki) of this compound for Rat GABA-A Receptor Subtypes

| Receptor Subtype | Native Receptors (Ki, nM) | Recombinant Receptors (Ki, nM) |

| α1-containing | 6.8[2][3] | 17 (α1β2γ2)[3] |

| α2-containing | 12.3[2][3] | 73 (α2β2γ2)[3] |

| α3-containing | Intermediate Affinity | 80 (α3β2γ2)[3] |

| α5-containing | 117[2][3] | 215 (α5β3γ2)[3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Behavioral Effect | Animal Model | Administration | Minimal Effective Dose (MED) |

| Anxiolytic-like | Rat/Mouse (Various conflict models, elevated plus-maze, light/dark test) | i.p. | 1 - 10 mg/kg[2][3] |

| p.o. | 3 - 10 mg/kg[2] | ||

| Muscle Weakness, Ataxia, Sedation | Rat/Mouse | i.p. or p.o. | 30 - 100 mg/kg[2] |

| Anticonvulsant | Mouse (Repeated treatment) | i.p. (b.i.d. for 10 days) | No tolerance to anticonvulsant effects at 30 mg/kg[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.

GABA-A Receptor Binding Assay

This protocol describes a method for determining the binding affinity of this compound to different GABA-A receptor subtypes.

Materials:

-

Rat brain tissue or cells expressing specific recombinant GABA-A receptor subtypes.

-

[3H]muscimol (radioligand).

-

This compound.

-

GABA (for non-specific binding).

-

Homogenization buffer (e.g., 0.32 M sucrose).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge, homogenizer, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the prepared membranes, [3H]muscimol, and varying concentrations of this compound.

-

For determining non-specific binding, use a high concentration of unlabeled GABA.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]muscimol binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for the GABA-A receptor binding assay.

Elevated Plus-Maze Test for Anxiolytic-like Activity

This behavioral test is used to assess anxiety-like behavior in rodents and the anxiolytic effects of compounds like this compound.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals at the desired dose and route of administration, allowing for an appropriate pre-treatment time.

-

Testing:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera.

-

-

Data Analysis:

-

Score the time spent in the open arms and closed arms.

-

Score the number of entries into the open and closed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Light/Dark Box Test for Anxiolytic-like Activity

This test is another widely used model to assess anxiety-like behavior in rodents.

Apparatus:

-

A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

-

Habituation: Acclimate the animals to the testing room.

-

Drug Administration: Administer this compound or vehicle.

-

Testing:

-

Place the animal in the center of the illuminated compartment.

-

Allow the animal to freely explore both compartments for a set period (e.g., 10 minutes).

-

Record the animal's behavior.

-

-

Data Analysis:

-

Measure the time spent in the light compartment.

-

Count the number of transitions between the two compartments.

-

An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

-

Figure 3: General experimental workflow for behavioral assays.

Assessment of Anticonvulsant Tolerance

This protocol is designed to evaluate whether repeated administration of this compound leads to a reduction in its anticonvulsant efficacy.

Procedure:

-

Baseline Seizure Threshold: Determine the baseline seizure threshold in a group of animals using a standardized seizure induction method (e.g., pentylenetetrazole [PTZ] infusion).

-

Chronic Treatment: Administer this compound or vehicle repeatedly over a set period (e.g., 10 days).[3]

-

Seizure Threshold Re-assessment: At the end of the treatment period, re-determine the seizure threshold in all groups.

-

Data Analysis:

-

Compare the post-treatment seizure thresholds between the this compound-treated and vehicle-treated groups.

-

A significant difference in the elevation of the seizure threshold in the this compound group compared to the vehicle group, which is not significantly different from the acute effect of the drug, indicates a lack of tolerance development.

-

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the role of GABA-A receptor subtypes in epilepsy. Its unique pharmacological profile, with full agonism at α2/α3 subunits and partial agonism at α1/α5 subunits, allows for the targeted modulation of specific neuronal circuits implicated in seizure disorders. The lack of tolerance to its anticonvulsant effects in preclinical studies is a particularly promising feature.[3]

Future research should focus on evaluating the efficacy of this compound in a wider range of preclinical epilepsy models, including models of drug-resistant epilepsy. Investigating its effects on seizure-induced comorbidities, such as cognitive deficits and anxiety, would also be of significant interest. By providing a more nuanced understanding of GABA-A receptor pharmacology in the context of epilepsy, this compound can contribute to the development of the next generation of antiepileptic therapies with enhanced efficacy and tolerability.

References

Preclinical Profile of SL651498: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL651498 is a novel pyridoindole derivative that has demonstrated a unique preclinical profile as a subtype-selective GABAA receptor agonist. It exhibits high affinity for GABAA receptors containing α1 and α2 subunits, with weaker affinity for those containing the α5 subunit and intermediate affinity for the α3 subtype. Functionally, it acts as a full agonist at α2 and α3-containing receptors and a partial agonist at α1 and α5-containing receptors.[1][2][3][4] This subtype selectivity translates into a promising therapeutic window, with potent anxiolytic, muscle relaxant, and anticonvulsant effects observed at doses significantly lower than those causing sedation, ataxia, or motor impairment.[1][2][5] Notably, preclinical studies suggest a reduced liability for tolerance and physical dependence compared to classical benzodiazepines.[1][2][5] This whitepaper provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols and a summary of quantitative findings, to serve as a technical resource for researchers in the field of neuropharmacology and drug development.

Introduction

The therapeutic utility of classical benzodiazepines for anxiety and related disorders is often limited by their side-effect profile, including sedation, cognitive impairment, and the potential for tolerance and dependence. This compound emerged from a research program aimed at discovering subtype-selective GABAA receptor agonists with an improved therapeutic index.[1] The compound, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2, 9-dihydro-1H-pyrido[3,4-b]indol-1-one, has shown a distinct "anxioselective" profile in a range of preclinical models.[1][2] This document synthesizes the available preclinical data to provide a detailed technical guide on this compound.

Mechanism of Action: GABAA Receptor Subtype Selectivity

This compound's mechanism of action is centered on its modulatory activity at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its subtype-selective profile is the key determinant of its pharmacological effects.

Signaling Pathway

This compound, like other benzodiazepine-site agonists, potentiates the effect of GABA at the GABAA receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The differential activation of GABAA receptor subtypes is thought to mediate its distinct behavioral effects.

Quantitative Data Summary

The preclinical evaluation of this compound has generated a substantial amount of quantitative data across various assays. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity (Ki, nM)

| GABAA Receptor Subtype | Rat Native Receptors[1][2] | Recombinant Rat Receptors[2] |

| α1 | 6.8 | 17 (α1β2γ2) |

| α2 | 12.3 | 73 (α2β2γ2) |

| α3 | - | 80 (α3β2γ2) |

| α5 | 117 | 215 (α5β3γ2) |

Table 2: In Vitro Functional Activity

| GABAA Receptor Subtype | Agonist Type |

| α1 | Partial Agonist[1][3][4] |

| α2 | Full Agonist[1][3][4] |

| α3 | Full Agonist[1][3][4] |

| α5 | Partial Agonist[1][3][4] |

Table 3: In Vivo Efficacy (Minimal Effective Dose - MED)

| Pharmacological Effect | Route of Administration | MED (mg/kg) |

| Anxiolytic-like | i.p. | 1 - 10[1][2] |

| p.o. | 3 - 10[1] | |

| Skeletal Muscle Relaxant | i.p. | 1 - 10[1] |

| p.o. | 3 - 10[1] | |

| Anticonvulsant | i.p. | Not explicitly stated, but tolerance not observed at 30 mg/kg[1][2] |

Table 4: In Vivo Side Effect Profile (Minimal Effective Dose - MED)

| Side Effect | Route of Administration | MED (mg/kg) |

| Muscle Weakness, Ataxia, Sedation | i.p. or p.o. | 30 - 100[1][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GABAA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

-

Membrane Preparation:

-

For native receptors, cerebral cortex (rich in α1), hippocampus (rich in α2 and α5), and cerebellum (rich in α1) tissues from adult male Sprague-Dawley rats are dissected and homogenized in ice-cold buffer.

-

For recombinant receptors, HEK293 cells are transiently transfected with cDNAs encoding the respective rat GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2).

-

Cell membranes are prepared by centrifugation and stored at -80°C.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site) and varying concentrations of this compound in a suitable buffer.

-

Incubation is carried out for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., clonazepam).

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vitro Electrophysiology

Objective: To determine the functional activity (full vs. partial agonism) of this compound at different GABAA receptor subtypes.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured and transiently transfected with cDNAs for the desired GABAA receptor subunit combination.

-

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

Cells are perfused with an external solution, and the intracellular solution is delivered via the patch pipette.

-

GABA-evoked currents are measured in response to the application of GABA at its EC20 concentration.

-

-

Drug Application and Measurement:

-

This compound is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

-

The potentiation of the GABA response by this compound is measured and compared to that of a full agonist (e.g., diazepam) to classify it as a full or partial agonist.

-

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

-

Animals: Male rats or mice are used.

-

Procedure:

-

Animals are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a specified pretreatment time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a set duration (e.g., 5 minutes).

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open and closed arms.

-

An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.

Methodology:

-

Apparatus: A two-compartment box with one dark and one brightly illuminated chamber, connected by an opening.

-

Animals: Male mice are typically used.

-

Procedure:

-

Animals are treated with this compound or vehicle.

-

Each mouse is placed in the center of the light compartment.

-

Behavior is recorded for a defined period (e.g., 5-10 minutes).

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

-

Objective: To assess the anti-conflict (anxiolytic) effects of this compound.

Methodology:

-

Several conflict models can be employed, such as the Vogel conflict test or the Geller-Seifter conflict test.

-

In these paradigms, a thirsty animal is trained to lick a drinking spout for a water reward, but licking is intermittently punished with a mild electric shock.

-

Anxiolytic drugs increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a novel anxiolytic agent with a favorable side-effect profile. Its subtype-selective mechanism of action, particularly its full agonism at α2 and α3 GABAA receptors and partial agonism at the α1 subtype, likely underlies its separation of anxiolytic efficacy from sedative and ataxic effects. The lack of tolerance development to its anticonvulsant activity in preclinical models is also a significant advantage over traditional benzodiazepines.

Further preclinical research could focus on elucidating the precise role of α3-containing GABAA receptors in the anxiolytic and muscle relaxant effects of this compound. Long-term efficacy and safety studies in non-human primates would provide valuable data to support its transition to clinical development. Additionally, exploring its potential in other indications where GABAA receptor modulation is relevant, such as epilepsy and neuropathic pain, could broaden its therapeutic applications.

Conclusion

This compound represents a promising step forward in the development of anxiolytic medications. Its well-characterized preclinical profile, highlighted by its GABAA receptor subtype selectivity and favorable separation of therapeutic effects from undesirable side effects, provides a strong rationale for its further investigation as a potential treatment for anxiety disorders and muscle spasms. The detailed data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in this novel compound and the broader field of GABAA receptor pharmacology.

References

Methodological & Application

Application Notes and Protocols for SL651498 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SL651498, a subtype-selective GABA-A receptor agonist, in rodent models for the assessment of its anxiolytic and sedative properties. Detailed protocols for key behavioral and in vitro assays are provided to facilitate study design and execution.

Compound Profile: this compound

This compound is a pyridoindole derivative that exhibits a unique profile as a GABA-A receptor modulator. It acts as a full agonist at the α2 and α3 subunits and as a partial agonist at the α1 and α5 subunits of the GABA-A receptor. This subtype selectivity is hypothesized to contribute to its anxiolytic effects with a reduced liability for sedation and motor impairment compared to non-selective benzodiazepines.

Mechanism of Action

This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to a decrease in neuronal excitability. Its preferential activity at the α2 and α3 subunits is thought to mediate its anxiolytic properties, while its partial agonism at the α1 and α5 subunits may contribute to its reduced sedative and motor-impairing effects.

Caption: this compound's selective agonism at GABAA receptor subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in rodents.

Table 1: GABAA Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Rat Native Receptors | Recombinant Rat Receptors |

| α1 | 6.8 | 17 |

| α2 | 12.3 | 73 |

| α3 | - | 80 |

| α5 | 117 | 215 |

Table 2: In Vivo Efficacy in Rodents (Minimal Effective Dose - MED)

| Effect | Administration Route | Dose (mg/kg) | Species |

| Anxiolytic-like | i.p. | 1 - 10 | Rat, Mouse |

| Anxiolytic-like | p.o. | 3 - 10 | Rat, Mouse |

| Sedation/Ataxia | i.p. | ≥ 30 | Rat, Mouse |

| Sedation/Ataxia | p.o. | 30 - 100 | Rat, Mouse |

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

Drug Formulation and Administration

Oral (p.o.) Administration:

-

Vehicle: Suspend this compound in a 0.5% aqueous solution of methylcellulose.

-

Preparation: Weigh the required amount of this compound and triturate with a small volume of the vehicle to form a paste. Gradually add the remaining vehicle while stirring to achieve a uniform suspension.

-

Administration: Administer orally using a gavage needle at a volume of 5-10 mL/kg body weight.

Intraperitoneal (i.p.) Administration:

-